molecular formula C16H31NO2 B7589162 4-butyl-N-(2-hydroxy-2-methylbutyl)cyclohexane-1-carboxamide

4-butyl-N-(2-hydroxy-2-methylbutyl)cyclohexane-1-carboxamide

Cat. No. B7589162
M. Wt: 269.42 g/mol
InChI Key: RLDSEISHKQWOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-N-(2-hydroxy-2-methylbutyl)cyclohexane-1-carboxamide is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known as Nabumetone and is used as an analgesic and anti-inflammatory agent. Nabumetone is a prodrug that is converted to its active form, 6-methoxy-2-naphthylacetic acid (6MNA), in the body.

Mechanism of Action

Nabumetone is a prodrug that is metabolized in the liver to its active form, 6MNA. 6MNA inhibits COX enzymes, which reduces the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Nabumetone has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. Nabumetone has also been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of NSAIDs.

Advantages and Limitations for Lab Experiments

Nabumetone has several advantages for lab experiments. It is readily available and easy to synthesize. It has been extensively studied for its anti-inflammatory and analgesic properties. However, it also has some limitations. It is not very water-soluble, which can make it difficult to administer in some experiments. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on Nabumetone. One area of research could focus on its potential as a chemopreventive agent. There is evidence to suggest that NSAIDs may have a protective effect against certain types of cancer. Another area of research could focus on the development of new formulations of Nabumetone that are more water-soluble and have a longer half-life. Finally, research could focus on the development of new NSAIDs that have fewer side effects than current drugs.

Synthesis Methods

Nabumetone is synthesized by the reaction of 6-methoxy-2-naphthoic acid with butyl lithium and 2-bromo-2-methylpropane in the presence of a catalyst. The resulting product is then reacted with cyclohexanone to obtain Nabumetone.

Scientific Research Applications

Nabumetone has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Its mode of action is similar to other NSAIDs, which involves the inhibition of cyclooxygenase (COX) enzymes that are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever.

properties

IUPAC Name

4-butyl-N-(2-hydroxy-2-methylbutyl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO2/c1-4-6-7-13-8-10-14(11-9-13)15(18)17-12-16(3,19)5-2/h13-14,19H,4-12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDSEISHKQWOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCC(C)(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-N-(2-hydroxy-2-methylbutyl)cyclohexane-1-carboxamide

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